Cas no 1697162-41-6 (1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene)

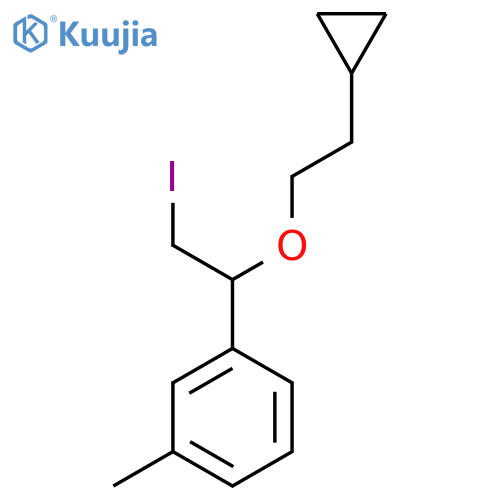

1697162-41-6 structure

商品名:1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene

- 1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene

- 1697162-41-6

- EN300-1133847

-

- インチ: 1S/C14H19IO/c1-11-3-2-4-13(9-11)14(10-15)16-8-7-12-5-6-12/h2-4,9,12,14H,5-8,10H2,1H3

- InChIKey: DQFLSGBZIVOLSQ-UHFFFAOYSA-N

- ほほえんだ: ICC(C1C=CC=C(C)C=1)OCCC1CC1

計算された属性

- せいみつぶんしりょう: 330.04806g/mol

- どういたいしつりょう: 330.04806g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1133847-10.0g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 10g |

$5528.0 | 2023-05-23 | ||

| Enamine | EN300-1133847-0.25g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1133847-2.5g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1133847-5g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1133847-0.5g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1133847-0.1g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1133847-1.0g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 1g |

$1286.0 | 2023-05-23 | ||

| Enamine | EN300-1133847-0.05g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1133847-5.0g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 5g |

$3728.0 | 2023-05-23 | ||

| Enamine | EN300-1133847-10g |

1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene |

1697162-41-6 | 95% | 10g |

$4545.0 | 2023-10-26 |

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1697162-41-6 (1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量